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molecular formula C10H9NO2 B599410 [4-(1,3-Oxazol-5-yl)phenyl]methanol CAS No. 179057-18-2

[4-(1,3-Oxazol-5-yl)phenyl]methanol

Cat. No. B599410
M. Wt: 175.187
InChI Key: KUGBYBXRZICBQU-UHFFFAOYSA-N
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Patent
US08022075B2

Procedure details

Pyridinium chlorochromate (517 mg) and Celite (3 g) were suspended in dichloromethane (20 mL), and a solution of [4-(1,3-oxazol-5-yl)phenyl]methanol (280 mg) in dichloromethane (5 mL) was added to the suspension, followed by stirring at room temperature overnight. The reaction mixture was filtered, and the filtrate was concentrated under reduced pressure. The residue was purified through flash column chromatography (n-hexane:ethyl acetate=2:1), followed by concentration, to thereby yield the title compound (115 mg).
Quantity
517 mg
Type
reactant
Reaction Step One
Quantity
280 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.[O:12]1[C:16]([C:17]2[CH:22]=[CH:21][C:20]([CH2:23][OH:24])=[CH:19][CH:18]=2)=[CH:15][N:14]=[CH:13]1>ClCCl>[O:12]1[C:16]([C:17]2[CH:18]=[CH:19][C:20]([CH:23]=[O:24])=[CH:21][CH:22]=2)=[CH:15][N:14]=[CH:13]1 |f:0.1|

Inputs

Step One
Name
Quantity
517 mg
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Step Two
Name
Quantity
280 mg
Type
reactant
Smiles
O1C=NC=C1C1=CC=C(C=C1)CO
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified through flash column chromatography (n-hexane:ethyl acetate=2:1)
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1C=NC=C1C1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 115 mg
YIELD: CALCULATEDPERCENTYIELD 41.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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